Finrozole

Vue d'ensemble

Description

Finrozol est un nouvel inhibiteur compétitif non stéroïdien de l'enzyme aromatase (CYP19A1). L'aromatase est responsable de la conversion des androgènes en œstrogènes, qui sont essentiels à divers processus physiologiques. En inhibant cette enzyme, le finrozol réduit efficacement les niveaux d'œstrogènes dans l'organisme.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du finrozol implique plusieurs étapes clés. La matière première est généralement un composé fluorophénylé, qui subit une série de réactions pour introduire les groupes triazole et benzonitrile. Les conditions de réaction impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle du finrozol suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour assurer la haute pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le finrozol subit diverses réactions chimiques, notamment :

Oxydation : Le finrozol peut être oxydé pour former des dérivés hydroxylés.

Réduction : Le groupe nitrile dans le finrozol peut être réduit pour former les amines correspondantes.

Substitution : Les cycles aromatiques dans le finrozol peuvent subir des réactions de substitution électrophile.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution électrophile impliquent souvent des réactifs tels que les halogènes et les agents nitrants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, des amines et des composés aromatiques substitués .

Applications De Recherche Scientifique

Pharmacological Applications

Aromatase Inhibition in Cancer Therapy

- Finrozole has been investigated for its potential in treating estrogen-dependent cancers, particularly breast cancer. By inhibiting aromatase, it effectively reduces estrogen levels, which can slow the growth of hormone-sensitive tumors .

Case Study: Clinical Pharmacokinetics

- A study on the pharmacokinetics of this compound revealed that it is absorbed relatively quickly from tablet formulations, with peak serum concentrations reached within 2.5 to 3 hours. The elimination half-life was approximately 8 hours for tablets and 3 hours for solutions. This pharmacokinetic profile supports its use in clinical settings where rapid action is beneficial .

Endocrinological Research

Effects on Testosterone Levels

- Research has shown that this compound can normalize testosterone levels in models with disrupted hormonal balance, such as AROM+ mice (mice genetically modified to overexpress aromatase). Treatment with this compound resulted in increased intratesticular testosterone levels and normalized Leydig cell structure and function .

| Parameter | Placebo Group | This compound Group |

|---|---|---|

| Intratesticular Testosterone (ng/ml) | Low | Normalized |

| Leydig Cell Structure | Abnormal | Normalized |

| Body Weight (g) | Reduced | Normalized |

Ecotoxicology

Impact on Aquatic Life

- In ecotoxicological studies, this compound has been evaluated for its effects on aquatic species such as fathead minnows. The compound was shown to inhibit aromatase activity in vitro, leading to significant reductions in plasma estradiol and vitellogenin concentrations, which are critical indicators of reproductive health in fish .

Case Study: Quantitative Adverse Outcome Pathway (qAOP)

- A study utilized this compound as part of a quantitative adverse outcome pathway model to predict the effects of various chemicals on estrogen synthesis in aquatic organisms. The findings indicated that aromatase inhibitors like this compound could disrupt endocrine functions in non-target species .

Veterinary Applications

Contraceptive Use in Animals

- Preliminary studies have explored the use of this compound as a contraceptive agent in farmed blue foxes. The compound's ability to modulate estrogen levels may provide a non-invasive method for controlling reproduction in wildlife management and farming contexts .

Chemical Research

Model Compound for Aromatase Studies

- This compound serves as a model compound for studying the inhibition of aromatase and its broader implications on steroid biosynthesis. Its unique chemical structure allows researchers to investigate the mechanisms behind aromatase inhibition and develop new therapeutic agents targeting similar pathways .

Mécanisme D'action

Finrozole exerts its effects by competitively inhibiting the enzyme aromatase (CYP19A1). Aromatase catalyzes the conversion of androgens to estrogens, a crucial step in steroid biosynthesis. By binding to the active site of aromatase, this compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This reduction in estrogen levels is particularly beneficial in treating estrogen-dependent conditions, such as certain types of breast cancer .

Comparaison Avec Des Composés Similaires

Composés similaires

Létrozole : Un autre inhibiteur non stéroïdien de l'aromatase utilisé dans le traitement du cancer du sein.

Anastrozole : Un inhibiteur sélectif de l'aromatase avec des applications similaires en oncologie.

Exémestane : Un inhibiteur stéroïdien de l'aromatase qui se lie irréversiblement à l'enzyme

Unicité du finrozol

Le finrozol est unique en raison de sa structure chimique spécifique, qui permet une inhibition partielle réversible de l'aromatase. Cette caractéristique peut être avantageuse dans certains contextes thérapeutiques, offrant un équilibre entre l'efficacité et la sécurité .

Activité Biologique

Finrozole, also known as MPV-2213ad, is a non-steroidal aromatase inhibitor that has garnered attention for its potential therapeutic applications, particularly in conditions related to hormonal imbalances. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions primarily as a competitive inhibitor of the aromatase enzyme, which is crucial in the biosynthesis of estrogens from androgens. By inhibiting this enzyme, this compound effectively reduces estrogen levels, which can be beneficial in treating conditions characterized by estrogen excess.

Pharmacokinetics

A detailed pharmacokinetic study involving healthy male volunteers revealed critical insights into this compound's absorption and elimination characteristics:

- Study Design : The study was an open-label, partly randomized crossover design with 23 participants receiving varying doses (3 mg, 9 mg, and 30 mg) of this compound in both tablet and solution forms.

- Absorption : Peak serum concentrations () were observed between 2.5 to 3.1 hours post-administration for tablets and 0.6 to 0.7 hours for the solution. The relative bioavailability was found to be high at approximately 78% to 89% for tablets compared to the solution form .

- Elimination Half-Life : The apparent elimination half-life was about 3 hours for the solution and approximately 8 hours for the tablet formulation, indicating a slower absorption rate from tablets due to the overlap of absorption and elimination phases .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Tablet Formulation | Solution Formulation |

|---|---|---|

| (ng/mL) | Dose-dependent | Higher than tablets |

| Time to (h) | 2.5 - 3.1 | 0.6 - 0.7 |

| Elimination Half-Life (h) | ~8 | ~3 |

| Relative Bioavailability (%) | 78 - 89 | N/A |

Biological Effects in Animal Models

In a study involving transgenic mice expressing human P450 aromatase (AROM+ mice), this compound treatment led to significant physiological changes:

- Hormonal Regulation : Administration of this compound normalized testosterone levels while significantly reducing estradiol levels. This hormonal balance is crucial for reversing conditions such as gynecomastia and cryptorchidism observed in AROM+ mice .

- Organ Weight Normalization : Organ weights, particularly those of the adrenal glands and testes, were restored towards normal levels following treatment with this compound. Histological analysis showed a reduction in hyperplasia of adrenal tissues and normalization of testicular structure .

Table 2: Organ Weight Changes Post-Finrozole Treatment

| Organ | Placebo (g) | This compound Treatment (g) |

|---|---|---|

| Adrenal Glands | 0.45 | 0.22 |

| Testes | 0.35 | 0.50 |

| Seminal Vesicles | 0.15 | 0.25 |

Clinical Implications

The biological activity of this compound has implications beyond animal models:

- Potential Use in Male Contraception : Given its ability to lower estrogen levels and restore testosterone balance, this compound may serve as a reversible contraceptive method in men by inhibiting spermatogenesis through hormonal modulation .

- Treatment for Hormonal Disorders : Its efficacy in managing conditions like gynecomastia and other estrogen-related disorders positions this compound as a valuable therapeutic agent in endocrinology .

Case Studies

Recent case studies have highlighted the use of this compound in veterinary medicine, particularly for controlling estrus in bitches:

Propriétés

Numéro CAS |

160146-17-8 |

|---|---|

Formule moléculaire |

C18H15FN4O |

Poids moléculaire |

322.3 g/mol |

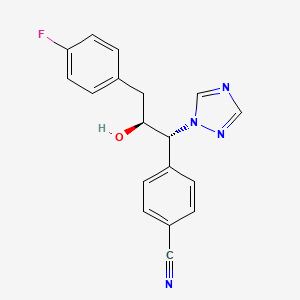

Nom IUPAC |

4-[(1R,2S)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile |

InChI |

InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18+/m0/s1 |

Clé InChI |

SLJZVZKQYSKYNV-ZWKOTPCHSA-N |

SMILES |

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F |

SMILES isomérique |

C1=CC(=CC=C1C[C@@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F |

SMILES canonique |

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F |

Apparence |

Solid powder |

Key on ui other cas no. |

160146-17-8 |

Pictogrammes |

Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-(3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl)benzonitrile finrozole MPV 2213ad MPV-2213ad |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.